Herbertene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H22 |
|---|---|
Molecular Weight |
202.33 g/mol |
IUPAC Name |
1-methyl-3-[(1S)-1,2,2-trimethylcyclopentyl]benzene |
InChI |
InChI=1S/C15H22/c1-12-7-5-8-13(11-12)15(4)10-6-9-14(15,2)3/h5,7-8,11H,6,9-10H2,1-4H3/t15-/m1/s1 |
InChI Key |
BBZBREYBGRYINI-OAHLLOKOSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@]2(CCCC2(C)C)C |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCCC2(C)C)C |
Synonyms |
herbertene |
Origin of Product |
United States |
Natural Occurrence and Chemodiversity
Distribution in Bryophytes (Liverworts)
Liverworts (Marchantiophyta), a division of bryophytes, are a significant source of herbertene and related herbertane-type sesquiterpenoids. core.ac.ukecronicon.net These compounds are typically stored in oil bodies within the liverwort cells. gla.ac.uksci-hub.se The presence and specific profiles of these sesquiterpenoids are often characteristic of certain liverwort genera and species. researchgate.net
Herbertus Species
The genus Herbertus is particularly well-known for producing this compound and a variety of herbertane-type sesquiterpenoids. gla.ac.uksemanticscholar.org
| Herbertus Species | This compound/Herbertene Derivatives Isolated | References |
| Herbertus aduncus | This compound, α-herbertenol, β-herbertenol, this compound-1,2-diol, (−)-1,2-dihydroxyherberten-12-al, methyl 1,2-dihydroxyherberten-12-oate, herbertenediol, herbertenolide (B1255548), α-formylherbertenol gla.ac.ukcore.ac.uksemanticscholar.orgrsc.orgrsc.orgresearchgate.net | gla.ac.ukcore.ac.uksemanticscholar.orgrsc.orgrsc.orgresearchgate.net |
| Herbertus dicranus | 1,13-Dihydroxy-herbertene, this compound-type sesquiterpenes researchgate.netnih.gov | researchgate.netnih.gov |
| Herbertus sakuraii | This compound, α-herbertenol, 1,13-dihydroxythis compound, 1,14-dihydroxythis compound, 1,15-dihydroxythis compound, 12-methoxyherebertene-1,2-diol, herberteneacetal, herbertenone A, herbertenone B semanticscholar.orgresearchgate.netnih.gov | semanticscholar.orgresearchgate.netnih.gov |
| Herbertus borealis | This compound, α-herbertenol core.ac.ukresearchgate.net | core.ac.ukresearchgate.net |
| Herbertus norenus | 1,13-Dihydroxy-herbertene nih.gov | nih.gov |
| Herbertus subdentatus | This compound, α-herbertenol, herbertenediol, herbertenolide gla.ac.uksemanticscholar.org | gla.ac.uksemanticscholar.org |
Research on Herbertus aduncus has led to the isolation of several this compound-type sesquiterpenoids, including this compound itself, α-herbertenol, β-herbertenol, and this compound-1,2-diol. gla.ac.ukcore.ac.uksemanticscholar.orgresearchgate.net Studies on Herbertus dicranus have identified 1,13-dihydroxy-herbertene and other this compound-type sesquiterpenes. researchgate.netnih.gov Herbertus sakuraii is known to contain this compound, α-herbertenol, and a suite of oxygenated herbertane derivatives such as 1,13-dihydroxythis compound, 1,14-dihydroxythis compound, and 1,15-dihydroxythis compound. semanticscholar.orgresearchgate.netnih.gov this compound and α-herbertenol have also been identified in Herbertus borealis. core.ac.ukresearchgate.net 1,13-Dihydroxy-herbertene has been reported in Herbertus norenus. nih.gov
Mastigophora Species
Species within the genus Mastigophora, particularly Mastigophora diclados, are also known to produce herbertane-type sesquiterpenoids, including this compound-1,2-diol and dimeric herbertanes like mastigophorenes A-D. np-mrd.orgsci-hub.sesemanticscholar.orgacgpubs.org The presence of these compounds highlights a chemical similarity between Mastigophora and Herbertus species. researchgate.net
| Mastigophora Species | This compound/Herbertene Derivatives Isolated | References |
| Mastigophora diclados | This compound-1,2-diol, mastigophorene C, mastigophorenes A-D np-mrd.orgsci-hub.sesemanticscholar.orgacgpubs.org | np-mrd.orgsci-hub.sesemanticscholar.orgacgpubs.org |
Other Liverwort Genera
While Herbertus and Mastigophora are prominent sources, this compound-type sesquiterpenoids or related compounds have been found in other liverwort genera as well. Jungermannia hattoriana has been studied for its chemical constituents, although specific this compound isolation is less commonly highlighted compared to other sesquiterpenoids like β-cyclocitral. researchgate.netumlub.pl Marchantia polymorpha, a widely distributed thalloid liverwort, is known to produce a variety of sesquiterpenoids, often in enantiomeric forms compared to those found in higher plants, and has been reported to contain cuparene and 5-cuparenol, compounds structurally related to this compound. researchgate.netgla.ac.ukresearchgate.netnih.gov
| Other Liverwort Genera | This compound/Related Compounds Isolated | References |
| Jungermannia hattoriana | β-cyclocitral (other sesquiterpenoids studied) researchgate.netumlub.pl | researchgate.netumlub.pl |
| Marchantia polymorpha | Cuparene, 5-cuparenol (structurally related) researchgate.netgla.ac.ukresearchgate.net | researchgate.netgla.ac.ukresearchgate.net |
Occurrence in Fungi
Beyond bryophytes, herbertane-type sesquiterpenes have also been reported in fungi. gla.ac.uk Notably, the phytopathogenic fungus Helicobasidium mompa has been found to produce aromatic sesquiterpenes, including compounds initially assigned as herbertenoids (though some structures were later revised). researchgate.netthieme-connect.deresearchgate.net This indicates a less common but significant occurrence of this skeletal type in the fungal kingdom.
| Fungal Species | This compound/Related Compounds Isolated | References |
| Helicobasidium mompa | Aromatic sesquiterpenes (some initially assigned as herbertenoids) researchgate.netthieme-connect.deresearchgate.net | researchgate.netthieme-connect.deresearchgate.net |
Chemosystematic and Chemotaxonomic Implications
The distribution patterns of this compound and other herbertane-type sesquiterpenoids are valuable in the chemosystematics and chemotaxonomy of liverworts, particularly within the family Herbertaceae. gla.ac.ukcore.ac.ukresearchgate.netacgpubs.org The presence of these specific compounds serves as chemical markers that can help in the classification and differentiation of species and genera. researchgate.netacgpubs.org The close chemical similarity in the sesquiterpenoid profiles of Herbertus and Mastigophora species, for instance, supports their taxonomic relationship. researchgate.netacgpubs.org Chemotaxonomic studies of liverworts have demonstrated that specific compounds can be characteristic at the family, genus, and even species level, aiding in the identification of cryptic species. researchgate.net The occurrence of herbertanes, along with other sesquiterpenoid types, provides chemical evidence that complements morphological and genetic data in understanding the evolutionary relationships within bryophytes. researchgate.netresearchgate.net The production of enantiomeric forms of sesquiterpenoids in liverworts, often opposite to those found in higher plants, is considered a significant biochemical feature and suggests a unique taxonomic position for liverworts. researchgate.netgla.ac.ukresearchgate.netnii.ac.jpvdoc.pub
Chemical Synthesis Methodologies
Total Synthesis Approaches
The total synthesis of herbertene has been accomplished through numerous routes, which can be broadly categorized into racemic and enantioselective syntheses. These approaches often share common strategic elements but differ in their methods for controlling stereochemistry.
Racemic Total Syntheses of this compound and Its Derivatives
Racemic syntheses aim to produce a mixture of both enantiomers of this compound. These strategies are valuable for validating proposed structures and for developing and refining new synthetic methods that can later be adapted for enantioselective syntheses.
Several powerful chemical reactions have been pivotal in the racemic total synthesis of this compound and its related compounds. These include:
Ireland Ester Claisen Rearrangement: This sigmatropic rearrangement has been effectively used to create the crucial vicinal quaternary carbon atoms found in the this compound core. researchgate.netthieme-connect.comresearchgate.netthieme-connect.comias.ac.inresearchgate.netiisc.ac.in The reaction typically involves the rearrangement of an allylic ester to a γ,δ-unsaturated carboxylic acid, setting a key stereocenter. A combination of the Ireland-Claisen rearrangement and ring-closing metathesis has proven to be a particularly effective strategy. researchgate.netresearchgate.netias.ac.inresearchgate.net
Ring-Closing Metathesis (RCM): RCM has been instrumental in the construction of the cyclopentane (B165970) ring of the this compound skeleton. researchgate.netthieme-connect.comresearchgate.netthieme-connect.comias.ac.inresearchgate.netniscpr.res.inthieme-connect.com This reaction, often catalyzed by Grubbs' catalyst, efficiently forms the five-membered ring from a diene precursor, which is frequently assembled using other key reactions like the Claisen rearrangement. niscpr.res.inthieme-connect.com
Diels-Alder Reaction: The Diels-Alder reaction, a [4+2] cycloaddition, offers a powerful method for constructing the six-membered ring that can be a precursor to the aromatic ring in this compound. lookchem.comsigmaaldrich.com In some syntheses, an intramolecular Diels-Alder reaction has been used to construct the aromatic ring, providing a novel route to the herbertane and cuparane frameworks. researchgate.net
Gold(I)-Catalyzed Cyclization: A formal synthesis of racemic this compound has been achieved using a gold(I)-catalyzed cyclization of 5-phenyl-5-siloxy-3-en-1-ynes. researchgate.netpostech.ac.krkoreascience.krneurotree.orgistis.sh.cnkoreascience.kr This methodology provides an efficient pathway to key cyclopentenone intermediates. researchgate.net
Copper-Catalyzed Conjugate Addition: The copper-catalyzed conjugate addition of Grignard reagents to unsaturated compounds, such as dinitriles or enones, has been a key step in several total syntheses of this compound and its derivatives. researchgate.netresearchgate.netcapes.gov.brresearchgate.net This reaction is crucial for introducing the aryl group and setting up the quaternary carbon center.
α,α-Dimethylation: The introduction of the gem-dimethyl group on the cyclopentane ring is a significant challenge. α,α-dimethylation of primary esters or ketones has been successfully employed to achieve this transformation. researchgate.netresearchgate.netcapes.gov.br
The assembly of the characteristic 1-aryl-1,2,2-trimethylcyclopentane core of this compound is the central challenge in its synthesis. A common strategy involves the initial construction of a cyclopentane ring bearing some of the required substituents, followed by the introduction of the remaining groups. For instance, a combination of Claisen rearrangement and RCM has been used to build the cyclopentane ring with vicinal quaternary carbons. researchgate.netthieme-connect.com Another approach involves the de novo construction of the aromatic ring via an intramolecular Diels-Alder reaction. researchgate.net The creation of the two adjacent quaternary carbon atoms on the cyclopentane ring remains a formidable synthetic hurdle. thieme-connect.comniscpr.res.inthieme-connect.com
Formal syntheses, which culminate in a known precursor to the final natural product, have also been widely reported for this compound. thieme-connect.comresearchgate.netniscpr.res.inlookchem.compostech.ac.kr A key intermediate that has been the target of several formal syntheses is 1,2,2-trimethylcyclopentanemethanol. niscpr.res.in The synthesis of this alcohol has been achieved through a strategy combining a Claisen rearrangement and RCM. niscpr.res.in Other important intermediates include cyclopentenone derivatives, which can be accessed through methods like gold(I)-catalyzed cyclization. researchgate.netpostech.ac.kr These formal syntheses are valuable as they demonstrate the feasibility of a particular synthetic route and provide access to versatile building blocks for the synthesis of various this compound analogues. thieme-connect.comresearchgate.netlookchem.com
Synthesis of the this compound Core Structure
Enantioselective Total Syntheses of this compound and Its Enantiomers
Enantioselective syntheses aim to produce a single enantiomer of this compound, which is crucial for studying its biological activity. These syntheses often employ chiral catalysts or auxiliaries to control the stereochemical outcome of key reactions.
One of the primary methods for achieving enantioselectivity in the synthesis of this compound involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. york.ac.uk While the provided search results mention the use of chiral auxiliaries in the synthesis of other natural products, and discuss the concept generally, specific examples of chiral auxiliary approaches for the enantioselective total synthesis of this compound itself were not detailed in the initial search. However, the principles of using chiral auxiliaries, such as those derived from camphor (B46023) or phenylcyclohexanol, are broadly applicable in asymmetric synthesis. wikipedia.orgnih.gov For instance, the use of phenylethylamine as a chiral auxiliary has been reported in the synthesis of (-)-isocuparene (an isomer of this compound) via a Diels-Alder reaction. researchgate.net
Asymmetric Catalysis (e.g., Palladium-catalyzed asymmetric allylic alkylation, Rhodium-chiral diene complexes)
The enantioselective synthesis of herbertenes and their derivatives has been advanced through the use of transition metal catalysis, which allows for the precise control of stereochemistry. Palladium and rhodium-based catalysts have proven particularly effective in this regard. scholaris.caukri.org
A notable application of palladium catalysis is in the enantioselective domino ring-opening/Hiyama coupling of cyclobutanones. rsc.orgrsc.org This methodology was successfully utilized in the asymmetric total synthesis of (+)-herbertene-1,14-diol. rsc.orgrsc.org The process begins with the palladium-catalyzed enantioselective ring-opening of a prochiral cyclobutanone, which generates a 1-indanone (B140024) intermediate bearing an all-carbon quaternary stereocenter with high enantiomeric excess (up to 96:4 er). rsc.org This key intermediate is then elaborated through several steps, including a radical anti-Markovnikov addition and a Baeyer–Villiger oxidation, to furnish the final natural product. rsc.org
Rhodium catalysis has also been instrumental, particularly in the development of domino reactions for the enantioselective synthesis of chiral building blocks. scholaris.ca While direct application to the this compound core is an area of ongoing research, Rh-catalyzed asymmetric C-H functionalization and conjugate additions are powerful tools for creating chiral centers. nih.gov For instance, the sequential application of Pd-catalyzed allylic amination and Rh-catalyzed alkene aziridination demonstrates how these metals can be used in tandem to build complex, optically active molecules from simple starting materials. nih.gov These catalytic systems, often employing chiral phosphine (B1218219) ligands or diene complexes, offer a versatile platform for accessing enantioenriched herbertenoid structures.
Chiral Pool Approaches and Starting Material Derivatization (e.g., from (+)-camphoric acid, (R)-limonene)
The chiral pool approach leverages naturally occurring, enantiomerically pure compounds as starting materials to impart chirality to the final synthetic target. For the this compound family, monoterpenes such as (R)-limonene have served as effective chiral precursors.
A stereoselective total synthesis of (+)-α-herbertenol was achieved starting from (R)-limonene. researchgate.net The synthesis commenced with the conversion of (R)-limonene into a key allyl alcohol intermediate over three steps. A subsequent Claisen rearrangement of an aryl allyl ether derived from this intermediate, followed by a concomitant cyclization, constructed a key tricyclic compound. This intermediate, now containing the necessary stereochemical information inherited from (R)-limonene, was transformed into (+)-α-herbertenol through degradation of the isopropenyl group and further functional group manipulations. researchgate.net This strategy efficiently translates the chirality of the starting monoterpene to the complex sesquiterpenoid target. Similarly, (−)-α-formylherbertenol has been synthesized from β-cyclogeraniol, another chiral starting material. researchgate.net
Synthesis of this compound Derivatives and Analogs
The structural diversity within the herbertane family has prompted the development of synthetic routes to its various oxygenated members. These syntheses often share common strategies, such as the Ireland-Claisen rearrangement and ring-closing metathesis (RCM), to construct the core cyclopentane ring with its characteristic vicinal quaternary carbons. iisc.ac.inthieme-connect.comthieme-connect.com
Syntheses of Hydroxylated Herbertenes (e.g., this compound-1,2-diol, 1,13-diol, 1,14-diol)
Hydroxylated herbertenes represent a significant subclass of these natural products.
This compound-1,2-diol : The synthesis of racemic this compound-1,2-diol has been accomplished through a strategy combining a Claisen rearrangement and a ring-closing metathesis (RCM) reaction, starting from a 4-methylacetophenone derivative. researchgate.net
This compound-1,13-diol : Several formal total syntheses of (±)-herbertene-1,13-diol have been reported, frequently employing a combination of an Ireland ester Claisen rearrangement and an RCM reaction sequence. iisc.ac.inthieme-connect.comthieme-connect.comresearchgate.netias.ac.in This approach effectively establishes the two adjacent quaternary carbon atoms and subsequently closes the five-membered ring. thieme-connect.comthieme-connect.com
This compound-1,14-diol : The synthesis of this compound-1,14-diol has been achieved via multiple routes. Racemic syntheses have utilized Ireland-Claisen rearrangements and RCM. iisc.ac.inedu.krd More recently, asymmetric syntheses have been developed. One approach employs a palladium-catalyzed enantioselective domino ring-opening/Hiyama coupling. rsc.orgrsc.org Another powerful method involves an electrophile-induced ring contractive 1,2-metallate rearrangement of 6-membered cyclic alkenyl boronate complexes, which allows for a diastereodivergent synthesis of cyclopentyl boronic esters that are key precursors to (+)-herbertene-1,14-diol. d-nb.infonih.gov
| Compound | Key Synthetic Strategies | Starting Material Example | Reference(s) |
| This compound-1,2-diol | Claisen Rearrangement, Ring-Closing Metathesis (RCM) | 4-Methylacetophenone derivative | researchgate.net |
| This compound-1,13-diol | Ireland-Claisen Rearrangement, RCM | 2-Allyl-4-methylanisole | iisc.ac.inthieme-connect.comthieme-connect.com |
| This compound-1,14-diol | Pd-catalyzed Domino Ring-Opening/Hiyama Coupling | 1-(2-bromo-5-methylphenyl)ethan-1-one | rsc.orgrsc.org |
| Ring Contractive 1,2-Metallate Rearrangement | Cyclic Alkenyl Boronate Complex | d-nb.infonih.gov |
Syntheses of Herbertenols (α-, β-, γ-herbertenol)
The herbertenols are another important group of hydroxylated derivatives that have been targeted for total synthesis.
α-Herbertenol : Numerous syntheses of α-herbertenol have been reported. Racemic syntheses often employ a Claisen rearrangement and RCM as key steps for constructing the cyclopentane ring with its vicinal quaternary carbons. researchgate.netresearchgate.netthieme-connect.com Enantioselective syntheses have also been accomplished, for example, through the rearrangement of 2,3-epoxysulfonates to create a chiral quaternary carbon center, acs.org and via chiral pool approaches starting from (R)-limonene. researchgate.net
β-Herbertenol : The synthesis of (±)-β-herbertenol has been achieved using strategies such as copper-catalyzed conjugate addition of Grignard reagents and α,α-dimethylation of primary esters. researchgate.netcapes.gov.br RCM-based approaches have also been successfully applied. researchgate.netthieme-connect.com
γ-Herbertenol : The first total synthesis of (±)-γ-herbertenol, which confirmed the structure of this natural product, was accomplished using a Claisen rearrangement and ring-closing metathesis (RCM) as the key strategic reactions. thieme-connect.comgoogle.comresearchgate.net
| Compound | Key Synthetic Strategies | Chirality | Reference(s) |
| α-Herbertenol | Claisen Rearrangement, RCM | Racemic | researchgate.netresearchgate.netthieme-connect.com |
| Rearrangement of 2,3-Epoxysulfonates | Enantioselective | acs.org | |
| Chiral Pool (from (R)-limonene) | Enantioselective | researchgate.net | |
| β-Herbertenol | Copper-Catalysed Conjugate Addition | Racemic | researchgate.netcapes.gov.br |
| γ-Herbertenol | Claisen Rearrangement, RCM | Racemic | thieme-connect.comgoogle.com |
Syntheses of Oxidized this compound Derivatives (e.g., Herbertenones A and B, Herbertenolide (B1255548), Herberteneacetal)
Further oxidation of the this compound skeleton leads to another diverse set of derivatives, including ketones and lactones.
Herbertenones A and B : The first total synthesis of (±)-herbertenones A and B was achieved using approaches based on Claisen rearrangement and metathesis reactions. researchgate.netias.ac.inthieme-connect.com A key challenge in the synthesis involved the oxidation of a 1,4-dimethoxybenzene (B90301) precursor, where the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) could lead to an undesired diquinone product instead of the target quinone. informahealthcare.com
Herbertenolide : The synthesis of (±)-herbertenolide has been accomplished through several innovative methods. One notable synthesis features a highly chemoselective and stereospecific photodecarbonylation of a crystalline ketone as the key step to control the two adjacent stereogenic quaternary centers. acs.orgnih.gov More recent concise syntheses rely on a H₂O₂-mediated oxidative ring contraction of α-formyl ketones to stereospecifically construct the contiguous quaternary carbon centers. rsc.orgrsc.org
Herberteneacetal : The total synthesis of (±)-herberteneacetal was achieved alongside other hydroxylated derivatives, employing an Ireland ester Claisen rearrangement and RCM reaction sequence. iisc.ac.inedu.krd
| Compound | Key Synthetic Strategy | Reference(s) |
| Herbertenones A and B | Claisen Rearrangement, Metathesis, Oxidation | researchgate.netthieme-connect.cominformahealthcare.com |
| Herbertenolide | Solid-State Photodecarbonylation | acs.orgnih.gov |
| Oxidative Ring Contraction | rsc.orgrsc.org | |
| Herberteneacetal | Ireland-Claisen Rearrangement, RCM | iisc.ac.inedu.krd |
Methodologies for Structural Diversification
The synthesis of a wide range of this compound analogs has been made possible by a collection of versatile and robust synthetic methodologies. The strategic combination of key reactions allows for significant structural diversification, enabling the synthesis of various natural products and their non-natural analogs.
A cornerstone of many syntheses is the combination of a Claisen rearrangement (often the Ireland-Claisen variant) and a Ring-Closing Metathesis (RCM) reaction. iisc.ac.inthieme-connect.comthieme-connect.comresearchgate.net The Claisen rearrangement is masterfully used to set the challenging vicinal quaternary carbon centers, while the subsequent RCM reaction efficiently constructs the five-membered cyclopentene (B43876) ring. thieme-connect.com
Beyond this common pairing, other powerful reactions have been employed. The intramolecular Heck reaction has been used as a key step to construct the quaternary carbon center in the synthesis of (−)-herbertenediol. researchgate.net Transition-metal catalysis provides a broad platform for diversification. Asymmetric methods using palladium and rhodium catalysts introduce chirality in a controlled manner, allowing access to enantiomerically pure herbertenoids. rsc.orgrsc.orgnih.gov
Furthermore, diversification is achieved through late-stage functionalization. For example, the horseradish peroxidase-catalyzed oxidative coupling of (−)-herbertenediol leads to the formation of dimeric sesquiterpenoids like mastigophorenes A and B, demonstrating how simple this compound units can be elaborated into more complex structures. researchgate.netresearchgate.net The ability to start from different chiral precursors, such as (R)-limonene, researchgate.net or to employ different ring-forming strategies and late-stage oxidation or reduction steps, provides a rich toolbox for generating structural diversity within the this compound family. informahealthcare.comedu.krd
Biological Activities and Mechanistic Studies Non Clinical Focus
Antimicrobial Activity
Herbertene and its related compounds have demonstrated the ability to inhibit the growth of various microorganisms. ontosight.ai Research indicates that these sesquiterpenoids possess both antibacterial and antifungal properties. ontosight.ai
Antibacterial Efficacy
Derivatives of this compound have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria. Specifically, herbertenol and other herbertane sesquiterpenoids have shown activity against Staphylococcus aureus. sci-hub.se While some studies indicate weaker activity compared to standard antibiotics like chloramphenicol (B1208) and kanamycin, the potential for these compounds as antibacterial agents continues to be explored. sci-hub.se One study highlighted that chandonanol, a compound related to this compound, exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli. ums.edu.my
| Compound/Extract | Bacterium | Activity | Source |
| Chandonanol | Staphylococcus aureus | Bactericidal (MIC/MBC ratio < 4) | ums.edu.my |
| Chandonanol | Escherichia coli | Bactericidal (MIC/MBC ratio < 4) | ums.edu.my |
| Herbertane Sesquiterpenoids | Staphylococcus aureus | Weaker than chloramphenicol and kanamycin | sci-hub.se |
Antifungal Efficacy
Several herbertane-type sesquiterpenes have demonstrated antifungal properties. researchgate.net Phenolic herbertanes, in particular, have been noted for their growth-inhibiting activity against fungi. The specific mechanisms and the full spectrum of fungal species susceptible to this compound are areas of ongoing research. ontosight.ai
Anti-inflammatory Properties
This compound and related sesquiterpenes have been identified as having potential anti-inflammatory effects. ontosight.ai While the specific mechanisms are still under investigation, the anti-inflammatory properties of sesquiterpenes, in general, are often attributed to their ability to modulate inflammatory pathways. nih.gov Research on other plant-derived sesquiterpenes has shown they can reduce the production of inflammatory mediators. nih.gov
Cytotoxicity against Cancer Cell Lines
A significant area of research for this compound derivatives is their cytotoxic effects on various cancer cell lines.
This compound-1,2-diol, isolated from Mastigophora diclados, has shown dose-dependent inhibition of human promyelocytic leukemia (HL-60) cells. ums.edu.my Other this compound-related compounds, such as α-herbertenol and mastigophorene C and D, have also demonstrated cytotoxicity against HL-60 and KB cells. semanticscholar.org
| Compound | Cell Line | Activity (IC50) | Source |
| This compound-1,2-diol | HL-60 | Dose-dependent inhibition | ums.edu.my |
| α-herbertenol | HL-60 | 1.4 µg/mL | semanticscholar.org |
| (-)-herbertene-1,2-diol | HL-60 | 12.8 µg/mL | semanticscholar.org |
| Mastigophorene C | HL-60 | 1.4 µg/mL | semanticscholar.org |
| Mastigophorene D | HL-60 | 2.4 µg/mL | semanticscholar.org |
| α-herbertenol | KB | 3.3 µg/mL | semanticscholar.org |
| (-)-herbertene-1,2-diol | KB | 12.5 µg/mL | semanticscholar.org |
| Mastigophorene C | KB | 11.8 µg/mL | semanticscholar.org |
Apoptosis Induction
The cytotoxic activity of this compound derivatives against cancer cells is often mediated through the induction of apoptosis, or programmed cell death. ums.edu.my Studies have shown that this compound-1,2-diol induces apoptosis in HL-60 cells. ums.edu.my This process is a key mechanism by which cancerous cells are eliminated. numberanalytics.com
Intrinsic Mitochondrial Pathway Modulation
The induction of apoptosis by this compound-1,2-diol has been linked to the intrinsic mitochondrial pathway. ums.edu.my This pathway is a major mechanism of apoptosis that is initiated by intracellular stress signals. researchgate.net Research indicates that this compound-1,2-diol up-regulates p53, a tumor suppressor protein, and modulates the ratio of Bax/Bcl-xL proteins. ums.edu.my The Bax/Bcl-xL ratio is critical in regulating the permeability of the mitochondrial membrane, a key step in the intrinsic apoptosis pathway. nih.gov An increase in this ratio leads to the release of pro-apoptotic factors from the mitochondria, ultimately resulting in cell death. nih.govnih.gov
Neurotrophic Activity
Certain herbertane-type sesquiterpenoids, particularly dimers isolated from the liverwort Mastigophora diclados, have demonstrated neurotrophic activity. researchgate.netdntb.gov.ua Neurotrophic factors are crucial for the development, survival, and function of neurons. The discovery of neurotrophic activity in herbertane dimers, such as mastigophorenes, highlights a significant biological property of this class of compounds. dntb.gov.ua This activity suggests that this compound-related structures could serve as scaffolds for developing agents that support neuronal health. researchgate.netlookchem.comacs.org
Other Reported Biological Modulations
This compound and its related compounds, primarily isolated from liverworts, exhibit a wide array of biological activities. researchgate.netsci-hub.se These activities underscore the diverse pharmacological potential of this class of sesquiterpenoids.
Insecticidal and Insect Antifeedant Activity: Many terpenoids, the class of compounds to which this compound belongs, are known for their insecticidal and antifeedant properties. mdpi.com These compounds can deter feeding or be toxic to various insect species, making them of interest for agricultural applications. nih.govwoodj.org The essential oils of many plants containing such terpenoids have been explored for pest management. mdpi.com
Superoxide (B77818) Anion Radical Release: The modulation of superoxide anion (O₂•⁻) release is another reported activity. researchgate.net Superoxide is a primary reactive oxygen species (ROS) generated by cells, and its regulation is crucial for cellular signaling and immune responses. encyclopedia.pubmdpi.com Both stimulation and suppression of its release can have significant biological consequences. nih.govebi.ac.uk
Enzyme Inhibition: this compound-related compounds have been shown to inhibit several enzymes:
5-Lipoxygenase (5-LOX) and Cyclooxygenase (COX): These enzymes are key players in the inflammatory pathway, responsible for the synthesis of leukotrienes and prostaglandins, respectively. scielo.brnih.gov Inhibition of both enzymes is a strategy for developing anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs. nih.gov
Calmodulin: This is a calcium-binding protein involved in numerous cellular signaling pathways. researchgate.net
Hyaluronidase: This enzyme degrades hyaluronic acid, a major component of the extracellular matrix. Its inhibition can have anti-inflammatory and other therapeutic effects. probiologists.comusm.my
DNA Polymerase β: This enzyme is involved in DNA base excision repair. scbt.com Inhibitors of this enzyme are studied for their potential in modulating DNA repair processes. medchemexpress.com
α-Glucosidase: This enzyme is involved in carbohydrate digestion. Its inhibition can help manage blood glucose levels. scielo.brmdpi.com
Nitric Oxide (NO) Production Inhibitory Activity: Some this compound derivatives have been found to inhibit the production of nitric oxide (NO) in lipopolysaccharide-stimulated macrophage-like cells (RAW 264.7). researchgate.net NO is a critical signaling molecule, but its overproduction is associated with inflammation and neurodegeneration. mdpi.comdovepress.comfrontiersin.org The inhibition of inducible nitric oxide synthase (iNOS), the enzyme responsible for this production, is a target for anti-inflammatory therapies. wikipedia.org
Antioxidant Activity: As mentioned previously, several this compound sesquiterpenoids are potent antioxidants. sci-hub.se For example, (-)-herbertene-1,2-diol, (-)-mastigophorene C, and (-)-mastigophorene D, isolated from Mastigophora diclados, showed strong radical-scavenging activity against DPPH with IC₅₀ values of 1.9, 2.7, and 2.0 μg/mL, respectively. sci-hub.se
Piscicidal Activity: Certain liverwort extracts containing these terpenoids have been found to be toxic to fish. researchgate.netsci-hub.se This activity, while not directly applicable to human medicine, is another indicator of the potent biological effects of these compounds. sci-hub.se
Structure-Activity Relationship (SAR) Studies (Experimental and Computational Approaches)
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound like this compound relates to its biological activity. nih.govcas.org These studies, which can involve both laboratory experiments and computational modeling, aim to identify the key functional groups and structural features responsible for a molecule's effects. mdpi.comchemrxiv.orgrsc.org
For the this compound family, SAR studies would explore how modifications to the core herbertane skeleton—such as the addition or alteration of hydroxyl groups, the configuration of stereocenters, or the formation of dimers—impact its various biological activities like neurotrophic, cytotoxic, or antioxidant effects. dntb.gov.uahebmu.edu.cn For instance, the dimerization of the herbertane skeleton in mastigophorenes is directly linked to their neurotrophic activity. dntb.gov.ua Computational approaches, such as molecular docking, can predict how different this compound analogs might bind to specific biological targets like enzymes or receptors, providing insights that guide the synthesis of more potent and selective compounds. mdpi.com While broad biological activities have been reported for the this compound class, detailed, systematic SAR studies focusing specifically on the parent this compound compound are an area for further research.
Analytical and Spectroscopic Characterization in Research
Advanced Spectroscopic Techniques for Structural Elucidation
The determination of the precise molecular structure of herbertene and its related compounds is accomplished through the synergistic use of advanced spectroscopic methods. High-Resolution Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are the cornerstones of this process.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. amazon.co.ukwiley.comnih.gov One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, are fundamental in identifying the types and number of protons and carbon atoms present. The structure of (–)-herbertene, an aromatic sesquiterpene, was initially determined based on chemical and spectral evidence, including ¹H NMR. researchgate.net
Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure of complex molecules like this compound. libretexts.orgwikipedia.orglibretexts.orgcreative-biostructure.comresearchgate.net These techniques reveal correlations between different nuclei, allowing for the unambiguous assignment of signals and the determination of connectivity. wikipedia.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms, helping to piece together spin systems within the molecule. libretexts.orgwikipedia.org
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals directly to the carbon atoms they are attached to, providing definitive ¹H-¹³C one-bond connections. wikipedia.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This method reveals through-space correlations between protons that are close to each other, providing vital information about the molecule's three-dimensional structure and stereochemistry. creative-biostructure.com
The structures of new this compound-type sesquiterpenes isolated from sources like the liverwort Herbertus dicramus have been elucidated using a combination of 1D and 2D NMR spectroscopy. researchgate.net
High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. uni-rostock.denih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a unique molecular formula. uni-rostock.de This is possible due to the mass defect of individual isotopes. uni-rostock.de Techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) and Orbitrap MS provide the ultra-high resolution needed for this purpose. uni-rostock.denih.gov This exact mass measurement is a critical first step in identifying unknown compounds like novel this compound derivatives isolated from natural sources. researchgate.net
Table 1: Key Spectroscopic Techniques for this compound's Structural Elucidation
| Technique | Information Provided | Application to this compound |
|---|---|---|
| ¹H NMR | Provides information on the proton environment, including chemical shift, integration (number of protons), and splitting patterns (neighboring protons). researchgate.net | Identifies aromatic and aliphatic protons in the this compound skeleton. researchgate.net |
| ¹³C NMR | Shows the number and type of carbon atoms (e.g., methyl, methylene, methine, quaternary). libretexts.org | Determines the carbon framework of this compound and its derivatives. researchgate.net |
| 2D COSY | Reveals proton-proton (¹H-¹H) coupling correlations, identifying adjacent protons. libretexts.orgwikipedia.org | Establishes connectivity between protons within the cyclopentane (B165970) and aromatic rings. |
| 2D HSQC | Correlates protons to their directly attached carbon atoms (¹H-¹³C one-bond correlations). wikipedia.org | Assigns specific protons to their corresponding carbons in the molecule. |
| 2D HMBC | Shows long-range (2-3 bond) correlations between protons and carbons (¹H-¹³C). | Connects the various structural fragments of this compound to confirm the overall structure. |
| HRMS | Measures the exact mass of the molecule, allowing for the determination of its elemental formula. uni-rostock.deresearchgate.net | Confirms the molecular formula of this compound (e.g., C₁₅H₂₂) and its derivatives. researchgate.net |
Chromatographic Purification and Isolation Methodologies
This compound and its analogues are typically found in complex mixtures within natural sources, such as liverworts. researchgate.netresearchgate.net Their isolation and purification require a multi-step approach involving various chromatographic techniques. researchgate.nethilarispublisher.comuwo.ca Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. uwo.ca
Column Chromatography (CC): This is a fundamental and large-scale purification technique used in the initial separation of crude plant extracts. libretexts.orgkhanacademy.org The extract is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel for normal-phase chromatography. researchgate.netkhanacademy.org A solvent or a mixture of solvents (the mobile phase) is then passed through the column. khanacademy.org Compounds are separated based on their polarity; less polar compounds like the parent hydrocarbon this compound elute faster, while more polar derivatives (e.g., α-herbertenol, β-herbertenol) are retained longer on the polar silica gel. researchgate.net Gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to effectively separate compounds with a wide range of polarities. researchgate.net For very polar compounds, other stationary phases like Sephadex LH-20, which separates based on size and polarity, can be utilized. researchgate.net
Thin-Layer Chromatography (TLC): TLC is a rapid, small-scale analytical technique used to determine the number of components in a mixture, identify compounds by comparing them to standards, and find the optimal solvent system for column chromatography. uwo.calibretexts.orgyoutube.com A small amount of the sample is spotted on a plate coated with a stationary phase (like silica gel), and the plate is developed in a chamber containing the mobile phase. uwo.ca The separation principle is the same as in column chromatography. libretexts.org
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique used for both analytical and preparative-scale purification. hilarispublisher.comchromatographytoday.com It employs high pressure to pass the mobile phase through a column packed with very fine particles, leading to superior separation efficiency compared to standard column chromatography. hilarispublisher.com Reverse-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common mode used for purifying sesquiterpenoids. phcog.com HPLC is often the final step in obtaining highly pure this compound or its derivatives for spectroscopic analysis and biological testing. hilarispublisher.com
Gas Chromatography (GC): GC is an analytical technique ideal for separating volatile and thermally stable compounds like the sesquiterpene hydrocarbon this compound. hilarispublisher.comchromatographytoday.comdrawellanalytical.com The sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. chromatographytoday.com Separation occurs based on the compound's boiling point and its interaction with the stationary phase. chromatographytoday.com GC coupled with a mass spectrometer (GC-MS) is a powerful tool for identifying components in a mixture, such as the essential oil of a plant. ird.fr
Table 2: Chromatographic Methods for this compound Isolation and Analysis
| Method | Stationary Phase (Example) | Mobile Phase (Example) | Primary Use for this compound |
|---|---|---|---|
| Column Chromatography | Silica Gel researchgate.net | Hexane/Ethyl Acetate (B1210297) Gradient researchgate.net | Large-scale purification from crude extracts. libretexts.org |
| TLC | Silica Gel Plate libretexts.org | Hexane/Ethyl Acetate researchgate.net | Monitoring reaction progress and column fractions; finding optimal solvent systems. uwo.ca |
| HPLC | C18 (Reverse-Phase) phcog.com | Acetonitrile/Water phcog.com | Final purification of isolated fractions; purity analysis. hilarispublisher.com |
| GC | Fused Silica Capillary Column | Helium (Carrier Gas) drawellanalytical.com | Analysis of volatile components in essential oils; identification when coupled with MS. ird.fr |
| Sephadex LH-20 | Dextran-based gel | Methanol | Purification of polar this compound derivatives (e.g., diols). researchgate.net |
Enantiomeric Purity Determination
This compound possesses a chiral center, meaning it exists as a pair of non-superimposable mirror images called enantiomers. researchgate.netskpharmteco.com Determining the enantiomeric purity, or the enantiomeric excess (ee), of a sample is crucial, especially for natural products where biological systems often produce only one enantiomer. thieme-connect.de
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and direct method for separating enantiomers. skpharmteco.comphenomenex.com The technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. phenomenex.comsigmaaldrich.com Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, and macrocyclic glycopeptides. phenomenex.comchromatographyonline.com The choice of CSP and mobile phase (either normal or reversed-phase) is critical for achieving successful separation. phenomenex.com This method allows for the quantification of the ratio of the two enantiomers in a mixture. skpharmteco.com
Indirect Methods (Chiral Derivatization): An alternative approach involves reacting the enantiomeric mixture with a pure chiral derivatizing agent to form a pair of diastereomers. libretexts.orgnih.gov Diastereomers have different physical properties and can be separated using standard, non-chiral chromatography techniques like HPLC or GC. libretexts.org After separation, the relative amounts of the diastereomers can be determined, which corresponds to the enantiomeric ratio of the original sample. libretexts.org
The absolute configuration of this compound isolated from natural sources is typically determined as the (–)-enantiomer, often through comparison with synthetic standards or by advanced spectroscopic methods. researchgate.net
Quantitative Analysis in Complex Biological Matrices
To understand the role and concentration of this compound in its natural sources, such as liverwort extracts, it is necessary to perform quantitative analysis. This involves measuring the exact amount of the compound within a complex biological matrix. nih.govuab.edu
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly when using tandem mass spectrometry (LC-MS/MS), is the predominant analytical method for the quantitative determination of analytes in biological matrices. nih.govchromatographyonline.com This approach offers high specificity, sensitivity, and throughput. chromatographyonline.com
Chromatographic Separation (LC): An HPLC system first separates this compound from other components in the extract. This step is crucial for reducing matrix effects, where other compounds in the sample can interfere with the ionization of the target analyte. chromatographyonline.comresearchgate.net
Mass Spectrometric Detection (MS/MS): The separated analyte is then ionized and detected by a mass spectrometer. In a triple quadrupole mass spectrometer, a specific precursor ion corresponding to this compound is selected, fragmented, and then a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and provides excellent sensitivity for quantification, even at very low concentrations. nih.gov
To ensure accuracy, a stable isotope-labeled internal standard, which has a chemical behavior almost identical to this compound but a different mass, is often added to the sample before processing. uab.edu A calibration curve is generated using known concentrations of a this compound standard to quantify the amount in the unknown biological sample. uab.edu This methodology can be validated for parameters such as linearity, accuracy, and precision to ensure reliable quantitative results. nih.gov
Ecological and Biotechnological Research Perspectives
Ecological Roles and Interactions in Natural Environments
Herbertene, a sesquiterpenoid found in bryophytes such as liverworts, is part of a complex chemical arsenal (B13267) that these early land plants use to navigate their environment. researchgate.net The ecological functions of such secondary metabolites are critical for survival, primarily revolving around chemical defense and signaling. mdpi.comdtu.dk
Chemical Defense: Bryophytes are known to be rarely consumed by herbivores, a trait attributed not to poor nutritional value but to potent chemical defenses. researchgate.net Compounds like this compound and its derivatives, such as this compound-1,2-diol, contribute to this defense. mdpi.comdtu.dk Research has identified antibacterial properties in various bryophyte-derived terpenoids, suggesting a role in protecting the plant from pathogenic microorganisms. researchgate.netmdpi.com The production of these defensive compounds is a key adaptation, allowing these organisms to thrive despite lacking the complex physical defenses of vascular plants. dtu.dkfrontiersin.org The presence of these metabolites can deter feeding by insects and other herbivores, ensuring the plant's integrity. researchgate.netfrontiersin.org
Signaling: Volatile organic compounds (VOCs), including terpenoids, play a crucial role in plant-plant communication. nih.gov Bryophytes can detect VOCs released by neighboring plants, including competitors, and alter their growth in response. nih.gov While direct evidence for this compound as a signaling molecule is specific, the general class of sesquiterpenoids is known to be involved in these interactions. nih.gov These chemical cues can act as an early warning system, allowing plants to prepare for threats such as competition for resources or impending herbivore attacks. frontiersin.orgnih.gov This form of interaction suggests that chemical signaling is an ancient mechanism that evolved early in land plants. nih.gov
Biotechnological Production Strategies
The unique structure of this compound has prompted interest in developing sustainable and scalable production methods beyond extraction from natural sources. Biotechnological approaches offer promising alternatives by using cell cultures and engineered microorganisms. mdpi.comjmbfs.org
In vitro culture of plant cells and organs is a well-established technology for producing valuable secondary metabolites in controlled laboratory settings. nih.govwikipedia.org This method ensures a consistent supply of chemical compounds, independent of geographical location or environmental fluctuations. nih.gov
The process involves growing plant cells, tissues (callus), or organs on a sterile nutrient medium. wikipedia.orgebsco.com For a compound like this compound, tissue from the source liverwort species would be cultured. By manipulating plant growth regulators, such as auxins and cytokinins, in the culture medium, the growth of undifferentiated cells (callus) or specific organs capable of synthesizing the target compound can be induced. ebsco.comnih.gov This technique allows for the continuous production of plant material under optimized conditions, which can then be harvested for the extraction of the desired metabolite. nih.gov
Microbial fermentation is a powerful and widely used strategy for producing complex organic molecules. pharmasalmanac.com This approach involves genetically engineering common microorganisms, such as the bacterium Escherichia coli or the yeast Saccharomyces cerevisiae, to function as cellular factories. routledge.com
To produce this compound, the gene encoding the specific enzyme responsible for its synthesis (a putative this compound synthase) from the original liverwort would be isolated and introduced into the microbial host. numberanalytics.com The host's metabolism is then optimized to ensure a high flux of precursor molecules, such as farnesyl diphosphate (B83284) (FPP), towards the newly introduced pathway. frontiersin.org This method benefits from the rapid growth of microbes and the scalability of fermentation processes, allowing for large-scale, cost-effective production in industrial bioreactors. pharmasalmanac.comkanazawa-u.ac.jp
For this compound production, the following metabolic engineering strategies could be employed in P. patens:
Heterologous Gene Expression: The gene for this compound synthase would be stably integrated into the P. patens genome. nih.gov This can be targeted to a specific, highly active genetic locus to ensure robust expression. sld.cu
Upregulation of Precursor Supply: The production of many terpenoids is limited by the availability of their precursors. frontiersin.org Metabolic engineering can be used to increase the carbon flux towards farnesyl diphosphate (FPP), the direct precursor for sesquiterpenoids. This could involve overexpressing key enzymes in the terpenoid biosynthesis pathway, such as HMGR (3-hydroxy-3-methyl-glutaryl-coenzyme A reductase). frontiersin.org
Knock-out of Competing Pathways: To channel metabolic resources exclusively towards this compound, endogenous terpene synthase genes in P. patens that compete for the same FPP substrate could be knocked out. frontiersin.org
Cultivation in Photobioreactors: Engineered P. patens can be cultivated on a large scale in contained photobioreactors using simple inorganic salt media, making the process cost-effective and scalable. sld.cunih.gov
This integrated approach of genetic and metabolic pathway engineering in a sophisticated model system like P. patens represents a cutting-edge strategy for the sustainable production of valuable sesquiterpenoids like this compound. frontiersin.orgnih.govecoevorxiv.orgnih.gov
Table of Biotechnological Production Strategies for this compound
| Strategy | Description | Key Advantages | References |
|---|---|---|---|
| In vitro Plant Culture | Growth of undifferentiated plant cells (callus) or organs on a sterile nutrient medium to produce the target compound. | Production is independent of environmental conditions; maintains the plant's native biosynthetic pathways. | nih.govwikipedia.orgebsco.com |
| Microbial Fermentation | Engineering of microorganisms (e.g., E. coli, yeast) with the genes for the this compound biosynthetic pathway. | Rapid growth, high yields, and well-established, scalable industrial processes. | pharmasalmanac.comkanazawa-u.ac.jp |
| Genetic Engineering in Physcomitrella patens | Using the moss as a "green" factory by inserting the this compound synthase gene and optimizing metabolic pathways. | Precise genetic modification via homologous recombination; uses light and CO2 as energy/carbon sources; low contamination risk. | frontiersin.orgsld.culifeasible.comnih.gov |
Future Research Directions and Unaddressed Challenges
Exploration of Novel Herbertene Biosynthetic Pathways
The currently understood biosynthetic pathway to this compound involves the cyclization of farnesyl pyrophosphate. doi.org However, the vast chemical diversity observed in liverworts, the primary natural source of herbertenes, suggests the possibility of alternative or modified biosynthetic routes. dntb.gov.ua Future research should focus on identifying and characterizing the specific enzymes, such as terpene synthases and cyclases, responsible for constructing the this compound skeleton in various organisms. helsinki.fi Understanding these enzymatic pathways at a molecular level could reveal novel biocatalysts for the sustainable production of herbertenes and their analogs. jipb.net Furthermore, investigating the genetic and environmental factors that regulate the expression of these biosynthetic genes could lead to strategies for enhancing the yield of these compounds in their natural producers. jipb.netnih.gov
Development of More Efficient and Sustainable Synthesis Routes
While several total syntheses of this compound and its derivatives have been reported, many of these routes are lengthy and employ harsh reagents, limiting their practicality for large-scale production. iisc.ac.inresearchgate.netresearchgate.net A significant challenge lies in developing more efficient and environmentally benign synthetic strategies. rsc.orgrasayanjournal.co.in Key areas for improvement include the development of novel catalytic methods for the stereoselective construction of the sterically congested cyclopentane (B165970) core and the vicinal quaternary carbon centers. lookchem.comrsc.org The application of modern synthetic methodologies such as C-H activation, flow chemistry, and biocatalysis could provide more streamlined and sustainable access to these molecules. umich.edu The development of a catalytic enantioselective synthesis would be a particularly valuable advancement, allowing for the selective production of specific stereoisomers with potentially distinct biological activities. doi.org
Comprehensive Mechanistic Elucidation of Biological Activities
This compound and its analogs have demonstrated a range of biological activities, including antifungal, antibacterial, and neurotrophic properties. doi.orgsci-hub.se However, the precise molecular mechanisms underlying these effects remain largely unexplored. For instance, while this compound-1,2-diol has been shown to induce apoptosis in cancer cells, the specific cellular targets and signaling pathways involved are not fully understood. ums.edu.my Future research should employ a combination of biochemical, molecular, and cellular biology techniques to identify the direct protein targets of this compound and its derivatives. Elucidating these mechanisms is crucial for understanding their therapeutic potential and for the rational design of more potent and selective analogs. researchgate.net
Identification of New this compound Analogs with Enhanced Bioactivity
The natural world, particularly the diverse flora of bryophytes, likely harbors a wealth of undiscovered this compound analogs with unique structural modifications and potentially enhanced biological activities. researchgate.netresearchgate.net Systematic phytochemical investigation of a wider range of liverwort species and other potential natural sources is essential. dntb.gov.ua Furthermore, semisynthetic modification of the this compound scaffold offers a powerful approach to generate novel derivatives that are not accessible through natural means. nih.gov Structure-activity relationship (SAR) studies, guided by computational modeling and biological screening, can help identify the key structural features responsible for bioactivity and direct the synthesis of analogs with improved potency, selectivity, and pharmacokinetic properties. chemrxiv.orgnih.gov
Application of Advanced Analytical Tools in Natural Product Discovery
The identification and structural elucidation of novel this compound analogs from complex natural extracts can be a significant challenge. The application of advanced analytical techniques is crucial to overcome this hurdle. amanet.org High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) and gas chromatography (GC-MS) can facilitate the rapid detection and tentative identification of new compounds. spectralops.io Modern nuclear magnetic resonance (NMR) techniques, including 2D and 3D experiments, are indispensable for the complete structural characterization of complex molecules. nih.gov The integration of these analytical tools with data mining and machine learning algorithms can accelerate the discovery process and enable the identification of minor but potentially highly bioactive constituents. techtarget.comestuary.devataccama.com
Scaling Up Biotechnological Production
For this compound and its derivatives to be viable as therapeutic agents or for other commercial applications, cost-effective and scalable production methods are required. nih.govcrbgroup.com Given the limitations of chemical synthesis and the low abundance of these compounds in their natural sources, biotechnological production in microbial systems presents a promising alternative. nih.gov This involves the heterologous expression of the this compound biosynthetic pathway genes in a suitable microbial host, such as Escherichia coli or yeast. nih.gov Significant challenges in this area include optimizing codon usage, balancing enzyme expression levels, and engineering the host metabolism to ensure an adequate supply of the farnesyl pyrophosphate precursor. fz-juelich.de Overcoming these hurdles will require a multidisciplinary approach combining synthetic biology, metabolic engineering, and bioprocess optimization to achieve commercially viable yields of this compound and its analogs. nih.gov
Q & A
Q. What are the established enantioselective synthetic routes for Herbertene, and what key experimental parameters ensure reproducibility?
this compound is synthesized via asymmetric Wagner-Meerwein rearrangements using imidodiphosphorimidate (IDPi) catalysts. Critical parameters include:
- Catalyst loading : 5–10 mol% IDPi for optimal enantioselectivity (85–99% ee).
- Reaction conditions : Low temperatures (−40°C to 0°C) to suppress racemization.
- Post-reaction steps : Simmons–Smith cyclopropanation (74% yield) followed by hydrogenolysis (89% yield) to finalize the structure . Reproducibility requires precise reporting of solvent purity, catalyst preparation, and spectroscopic validation (e.g., X-ray crystallography of osmate intermediates) .
Q. How is the absolute configuration of this compound derivatives confirmed experimentally?
The absolute stereochemistry is determined via X-ray diffraction analysis of osmate ester intermediates formed during dihydroxylation. This method resolves chiral centers unambiguously and cross-validates NMR-based assignments (e.g., NOE correlations) .
Q. What analytical techniques are essential for characterizing this compound intermediates and products?
- NMR spectroscopy : , , and 2D techniques (COSY, HSQC) to assign stereochemistry.
- Mass spectrometry : High-resolution MS to confirm molecular formulas.
- Polarimetry : Measures optical activity to verify enantiopurity .
Advanced Research Questions
Q. How can computational modeling resolve mechanistic ambiguities in asymmetric Wagner-Meerwein rearrangements for this compound synthesis?
Density functional theory (DFT) studies analyze transition states to identify enantiocontrol factors, such as non-covalent interactions (e.g., CH–π) between the IDPi catalyst and substrate. For example, Dean J. Tantillo’s team used DFT to map energy barriers, explaining >99% ee in specific substrates . Researchers should compare computational predictions with kinetic isotopic effect (KIE) experiments to validate mechanisms .
Q. What strategies mitigate contradictions in yield data when scaling up this compound synthesis?
- Parameter optimization : Screen solvent (e.g., toluene vs. dichloromethane) and catalyst batch variability.
- In-line analytics : Use FTIR or ReactIR to monitor reaction progression and identify side reactions.
- Statistical design of experiments (DoE) : Identify critical factors (e.g., temperature gradients) affecting scalability .
Q. How do steric and electronic effects in IDPi catalysts influence enantioselectivity across diverse substrates?
Systematic variation of catalyst substituents (e.g., electron-withdrawing groups on the phosphorimidate) reveals steric bulk as the primary driver of enantioselectivity. Advanced kinetic studies (e.g., Eyring plots) quantify activation entropy/enthalpy trade-offs, guiding catalyst design for non-ideal substrates .
Q. What methodologies validate the absence of racemization in multi-step this compound syntheses?
- Chiral HPLC : Monitor enantiomeric excess (ee) at each step.
- Deuterium labeling : Track stereochemical integrity during hydrogenolysis.
- Control experiments : Replicate steps under racemic conditions to detect unintended equilibration .
Q. How can researchers reconcile discrepancies between theoretical and observed reaction outcomes in this compound synthesis?
- Sensitivity analysis : Test computational assumptions (e.g., solvent effects omitted in DFT).
- Microkinetic modeling : Integrate experimental rate data to refine theoretical pathways.
- Cryo-EM or in-situ XAS : Probe catalyst-substrate interactions under operando conditions .
Methodological Frameworks
What criteria define a robust research question for this compound-related studies?
Use the FINERMAPS framework:
- Feasible : Achievable with available resources (e.g., asymmetric catalysis expertise).
- Innovative : Addresses gaps (e.g., limited substrate scope in Wagner-Meerwein reactions).
- Relevant : Advances organic synthesis or natural product methodology.
- Measurable : Quantifiable outcomes (e.g., ee, yield).
- Argumentative : Tests hypotheses (e.g., "Steric effects dominate enantiocontrol") .
Q. How should researchers design experiments to ensure this compound synthesis data is reproducible and publication-ready?
Follow Beilstein Journal of Organic Chemistry guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
